1-BENZYL 2-METHYL 5-OXOPYRROLIDINE-1,2-DICARBOXYLATE
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Overview
Description
Preparation Methods
The synthesis of carbazole-pyrrole-based carboxylated monomers involves multiple steps, including the Clauson-Kaas procedure, amide coupling, lithium aluminium hydride-mediated reduction, esterification, and debenzylation reactions . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to achieve consistent quality and performance .
Chemical Reactions Analysis
Carbazole-pyrrole-based carboxylated monomers undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Carbazole-pyrrole-based carboxylated monomers have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of advanced materials with tailored properties . In biology and medicine, these compounds are explored for their potential use in drug delivery systems, imaging agents, and therapeutic applications . In industry, they are utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors .
Mechanism of Action
The mechanism of action of carbazole-pyrrole-based carboxylated monomers involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of voltage-gated sodium channels, stabilize hyperexcited neurons, and suppress the propagation of excitatory impulses . Additionally, they can enhance the presynaptic inhibitory modulation of excitatory neurotransmitter release .
Comparison with Similar Compounds
Carbazole-pyrrole-based carboxylated monomers are unique due to their hybrid structure, which combines the properties of both carbazole and pyrrole moieties . Similar compounds include other carbazole-based monomers and pyrrole-based monomers, which may share some properties but lack the combined advantages of the hybrid structure . The hybrid structure of carbazole-pyrrole-based carboxylated monomers allows for enhanced electrochemical and photophysical properties, making them more suitable for specific applications .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBZGBHABMDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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